molecular formula C22H22N6O3 B8236639 7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)

7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)

Cat. No.: B8236639
M. Wt: 418.4 g/mol
InChI Key: HAGSIEOHWJJRAJ-UHFFFAOYSA-N
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Description

7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity): is a complex organic compound with a unique structure that combines elements of purine, quinazoline, and alkyne functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity) typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and formamide derivatives.

    Introduction of the Alkyne Group: The but-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

    Quinazoline Derivative Attachment: The 4-methylquinazoline moiety is attached through a nucleophilic substitution reaction, where the quinazoline derivative reacts with a suitable leaving group on the purine core.

    Ethoxy and Methyl Group Addition: The ethoxy and methyl groups are introduced through alkylation reactions, typically using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and methyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline and purine moieties, where various nucleophiles can replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alkenes and alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as antiviral, anticancer, or anti-inflammatory agents. The presence of the purine and quinazoline moieties suggests that it could interact with enzymes and receptors involved in these diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure could also make it a valuable additive in various formulations.

Mechanism of Action

The mechanism of action of 7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity) involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes, while the quinazoline moiety can interact with receptor proteins. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

    Caffeine: A central nervous system stimulant commonly found in coffee and tea.

Uniqueness

Compared to these similar compounds, 7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity) stands out due to its unique combination of functional groups. The presence of both purine and quinazoline moieties, along with the alkyne group, provides a distinct set of chemical properties and potential biological activities that are not found in the other compounds.

Properties

IUPAC Name

7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-5-7-12-27-18-19(25-21(27)31-6-2)26(4)22(30)28(20(18)29)13-17-23-14(3)15-10-8-9-11-16(15)24-17/h8-11H,6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGSIEOHWJJRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(N1CC#CC)C(=O)N(C(=O)N2C)CC3=NC4=CC=CC=C4C(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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